molecular formula C8H6N2O3 B8043948 4-Isocyano-1-methoxy-2-nitrobenzene

4-Isocyano-1-methoxy-2-nitrobenzene

Cat. No.: B8043948
M. Wt: 178.14 g/mol
InChI Key: GSNOHWRSPYYKTN-UHFFFAOYSA-N
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Description

4-Isocyano-1-methoxy-2-nitrobenzene is an organic compound with the molecular formula C8H6N2O4. It is characterized by the presence of a nitro group (-NO2), a methoxy group (-OCH3), and an isocyanate group (-NCO) attached to a benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isocyano-1-methoxy-2-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 4-methoxyaniline followed by diazotization and subsequent reaction with potassium cyanate. The reaction conditions include the use of concentrated nitric acid and sulfuric acid for nitration, and sodium nitrite and hydrochloric acid for diazotization.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-Isocyano-1-methoxy-2-nitrobenzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used under acidic conditions.

  • Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and acetic acid (CH3COOH) are employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles such as alcohols, amines, or thiols under basic or acidic conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or hydroxylamines.

  • Substitution: Formation of ethers, esters, or thioethers.

Scientific Research Applications

4-Isocyano-1-methoxy-2-nitrobenzene is utilized in various scientific research fields due to its unique chemical properties:

  • Chemistry: It serves as a precursor for the synthesis of other complex organic compounds.

  • Biology: It is used in the study of enzyme inhibitors and as a tool in molecular biology research.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Isocyano-1-methoxy-2-nitrobenzene exerts its effects involves its interaction with molecular targets and pathways. The isocyanate group can react with nucleophiles, leading to the formation of various products. The nitro group can undergo reduction to form amines, which can further participate in biological processes.

Comparison with Similar Compounds

4-Isocyano-1-methoxy-2-nitrobenzene is similar to other nitro-substituted benzene derivatives such as 4-nitroaniline and 2-nitrophenol. its unique combination of functional groups makes it distinct in terms of reactivity and applications. Other similar compounds include 4-methoxy-2-nitrophenol and 1-methoxy-4-nitrobenzene.

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Properties

IUPAC Name

4-isocyano-1-methoxy-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c1-9-6-3-4-8(13-2)7(5-6)10(11)12/h3-5H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNOHWRSPYYKTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+]#[C-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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